molecular formula C15H10N6 B11054088 7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11054088
M. Wt: 274.28 g/mol
InChI Key: DJLZTHBWIPRXJR-UHFFFAOYSA-N
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Description

7-(2-PYRIDYL)-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains both pyridine and triazolopyrimidine moieties. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-PYRIDYL)-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may include heating and the use of an inert atmosphere to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-PYRIDYL)-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 7-(2-PYRIDYL)-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-(2-PYRIDYL)-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar compounds include other triazolopyrimidine derivatives with different substituents on the pyridine rings.

    Comparison: Compared to other similar compounds, 7-(2-PYRIDYL)-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may exhibit unique properties due to the specific arrangement of its pyridine and triazolopyrimidine moieties. These unique properties could include differences in biological activity, chemical reactivity, and physical properties.

Properties

Molecular Formula

C15H10N6

Molecular Weight

274.28 g/mol

IUPAC Name

7-pyridin-2-yl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H10N6/c1-2-8-17-12(5-1)13-6-9-18-15-19-14(20-21(13)15)11-4-3-7-16-10-11/h1-10H

InChI Key

DJLZTHBWIPRXJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4

Origin of Product

United States

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